Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl-
Description
Cytidine 5'-(tetrahydrogen triphosphate), 5-methyl- (5-methyl-CTP), is a methylated derivative of cytidine triphosphate (CTP), a nucleoside triphosphate critical for RNA synthesis, lipid biosynthesis, and cellular signaling. The 5-methyl modification occurs at the cytosine base, distinguishing it from canonical CTP. This methylation is analogous to epigenetic modifications in DNA (e.g., 5-methylcytosine in DNA) and may play specialized roles in RNA function or metabolic regulation . While CTP serves as a universal building block for nucleic acids, 5-methyl-CTP is primarily utilized in research contexts, such as stem cell studies, where its methyl group may influence epigenetic or transcriptional processes .
Properties
Molecular Formula |
C10H18N3O14P3 |
|---|---|
Molecular Weight |
497.18 g/mol |
IUPAC Name |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19) |
InChI Key |
YIJVOACVHQZMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- typically involves the methylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine, followed by the selective methylation of the cytosine base. The protected nucleoside is then deprotected, and the triphosphate group is introduced using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- involves large-scale chemical synthesis using automated synthesizers. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cytosine base.
Substitution: The methyl group on the cytosine base can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various methylated and substituted derivatives of Cytidine 5’-(tetrahydrogen triphosphate), which have distinct biochemical properties and applications .
Scientific Research Applications
Chemical Applications
Synthesis of Nucleotides and Nucleic Acids
- Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl- serves as a crucial building block in the synthesis of complex nucleotides and nucleic acids. Its incorporation into RNA and DNA enhances the stability and functionality of these molecules due to the methylation at the fifth carbon of the cytosine base .
Table: Comparison of Modified Nucleotides
| Compound | Modification Type | Application Area |
|---|---|---|
| Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl | Methylation at C5 | Nucleotide synthesis |
| Uridine triphosphate (UTP) | None | Carbohydrate metabolism |
| Adenosine triphosphate (ATP) | None | Energy transfer |
Biological Applications
Gene Expression Regulation
- The compound is involved in regulating gene expression through its role in RNA modification. The presence of 5-methylcytidine (m^5C) has been linked to various cellular processes, including transcriptional regulation and RNA stability .
Case Study: Transcriptome-Wide Mapping
- A comprehensive study utilized bisulfite treatment on total RNA from various organisms to map m^5C modifications, revealing novel sites in tRNA and rRNA that affect gene expression dynamics across different life forms .
Medical Applications
Therapeutic Potential
- Research indicates that Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl- has potential therapeutic applications in cancer treatment and antiviral therapies. Its ability to modify RNA can reduce immunogenicity in therapeutic contexts, making it a candidate for drug development .
Case Study: Cutaneous Melanoma Prognosis
- A study highlighted the correlation between m^5C levels and patient outcomes in cutaneous melanoma. Lower levels of m^5C were associated with worse survival rates, suggesting its utility as a prognostic marker and potential target for therapy .
Industrial Applications
Synthetic RNA and DNA Production
- The compound is extensively used in the production of synthetic RNA and DNA for research and diagnostic purposes. Its modified structure allows for enhanced stability and reduced degradation during experiments, which is crucial for reliable results .
Applications in In Vitro Transcription
Mechanism of Action
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- involves its incorporation into RNA and DNA during nucleic acid synthesis. The methylation of the cytosine base affects the stability and function of the nucleic acids, influencing gene expression and cellular processes. The compound also acts as a coenzyme in various biochemical reactions, facilitating the transfer of phosphate groups and energy within the cell .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-methyl-CTP with structurally or functionally related nucleotides:
Key Research Findings
CTP in Cancer Metabolism
- CTP synthetase activity is elevated in tumors, correlating with growth rates (e.g., 10-fold increase in hepatomas vs. 2.4-fold in regenerating liver) .
- Increased CTP levels in 5-fluorouracil-resistant cells reduce drug efficacy by lowering 5-fluorouracil incorporation into RNA .
Regulatory Mechanisms
- dCTP regulates ara-CTP accumulation in leukemic cells, with S-phase dCTP levels (15 µM) reducing ara-CTP phosphorylation efficiency compared to G1-phase (5 µM) .
- Feedback inhibition by CTP in E. coli aspartate transcarbamylase highlights its role in metabolic regulation .
Enzyme Specificity
- CMP-KDO synthetase can utilize UTP or dCTP as substrates, but with lower affinity (Km for UTP: 0.88 mM vs. CTP: 0.2 mM) .
Biological Activity
Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl- (5-Me-CTP) is a modified nucleotide that plays a significant role in various biological processes, particularly in RNA synthesis and cellular metabolism. This article delves into its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
5-Me-CTP is a derivative of cytidine triphosphate (CTP), characterized by the addition of a methyl group at the 5-position of the cytosine base. Its chemical formula is C₁₄H₁₈N₃O₁₂P₃, with a molecular weight of approximately 483.16 g/mol. This compound exists primarily in its triphosphate form, which is crucial for its biological functions.
Biological Functions
5-Me-CTP is integral to several biochemical pathways:
- RNA Synthesis : It serves as a substrate for RNA polymerases during the transcription of messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA) .
- Lipid Biosynthesis : It plays a pivotal role in the synthesis of phosphatidylcholine through the enzyme CTP:phosphocholine cytidylyltransferase, which is critical for cell membrane formation and function .
- Post-Transcriptional Modifications : The incorporation of 5-Me-CTP in mRNA enhances stability and reduces immunogenicity, making it particularly useful in therapeutic mRNA applications .
5-Me-CTP interacts with various enzymes and proteins, influencing key cellular processes:
- Enzyme Interactions : It has been shown to enhance the activity of certain RNA polymerases, thereby increasing the efficiency of mRNA synthesis .
- Immune Response Modulation : By modifying mRNAs with 5-Me-CTP, researchers have observed reduced interactions with innate immune receptors, leading to improved protein expression levels in therapeutic contexts .
Comparative Analysis with Related Compounds
The following table summarizes key differences between 5-Me-CTP and structurally similar nucleotides:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cytidine 5'-triphosphate (CTP) | C₉H₁₄N₃O₁₂P₃ | Essential for RNA synthesis; lacks methyl group at C-5 |
| Uridine 5'-triphosphate (UTP) | C₉H₁₂N₂O₉P₂ | Involved in RNA synthesis; contains uracil base |
| Adenosine 5'-triphosphate (ATP) | C₁₀H₁₂N₅O₁₃P₃ | Key energy carrier; contains adenine base |
| Guanosine 5'-triphosphate (GTP) | C₁₀H₁₂N₄O₉P₂ | Important for signaling pathways; contains guanine base |
| 5-Methylcytidine 5'-triphosphate | C₁₄H₁₈N₃O₁₂P₃ | Modified form used in epigenetics; methylated at C-5 |
Research Findings and Case Studies
- Stability and Efficacy in mRNA Vaccines : Studies have demonstrated that incorporating 5-Me-CTP into mRNA vaccines can significantly enhance protein expression while minimizing immune reactions. For instance, research indicated that modified nucleotides like 5-methylcytidine yield up to ten times more protein than unmodified counterparts .
- Role in Cancer Research : In cancer studies, the application of 5-Me-CTP has been explored for its potential to modify tumor-associated antigens in mRNA vaccines, enhancing immune responses against malignancies .
- Therapeutic Applications : The use of 5-Me-CTP in developing mRNA-based therapeutics has shown promise in treating infectious diseases such as COVID-19 by improving vaccine efficacy through better antigen presentation .
Q & A
Basic: What is the biochemical role of 5-Methylcytidine 5'-triphosphate (5-Me-CTP) in nucleic acid synthesis?
Answer:
5-Me-CTP serves as a methylated nucleoside triphosphate critical for incorporating 5-methylcytosine residues into RNA, influencing post-transcriptional regulation and RNA stability. Unlike standard CTP, the methyl group at the 5-position alters base-pairing interactions and enzyme recognition, which can affect RNA secondary structure and protein binding . Methodologically, its incorporation into RNA requires RNA polymerases tolerant of methylated substrates. For example, in PCR applications, 5-Me-CTP analogs like 5-methyl-dCTP enhance resistance to restriction enzyme digestion by mimicking methylated DNA .
Basic: What synthetic routes are commonly used to produce 5-Methylcytidine 5'-triphosphate?
Answer:
Synthesis typically involves enzymatic phosphorylation or chemical modification of precursor nucleosides. For instance:
- Enzymatic pathway : Cytidine triphosphate synthase catalyzes the conversion of uridine triphosphate (UTP) to CTP, followed by methylation via methyltransferases using S-adenosyl methionine (SAM) as a methyl donor .
- Chemical synthesis : Starting from 5-methylcytidine, stepwise phosphorylation using trimethyl phosphate or POCl₃ yields the triphosphate moiety. Purification via ion-exchange chromatography or HPLC ensures >98% purity, as validated by ¹H NMR and mass spectrometry .
Basic: How can researchers quantify 5-Me-CTP in enzymatic assays?
Answer:
Two primary methods are employed:
- HPLC with UV detection : Using a C18 reverse-phase column and a mobile phase of ammonium acetate (pH 5.5)/methanol. The retention time and UV absorbance at 280 nm (characteristic of cytidine derivatives) confirm identity .
- Enzymatic coupling assays : Coupling 5-Me-CTP consumption to NADH oxidation via linked enzymes (e.g., nucleoside diphosphate kinase). Absorbance at 340 nm quantifies NADH depletion .
Advanced: How does methylation at the 5-position affect the stability and enzymatic processing of CTP analogs?
Answer:
The 5-methyl group enhances:
- Thermal stability : Methylation reduces hydrolysis rates in aqueous buffers (e.g., half-life increases from 1 month to 3 months at -20°C) .
- Enzyme specificity : DNA polymerases like Taq exhibit reduced incorporation efficiency for 5-Me-CTP compared to CTP due to steric hindrance. Kinetic studies show a 2–3-fold decrease in kcat/Km .
- Ribonuclease resistance : Methylation in RNA protects against RNase A cleavage at cytidine sites, as shown in ribonuclease protection assays .
Advanced: How can researchers resolve contradictions in reported enzymatic activity data for 5-Me-CTP?
Answer:
Discrepancies often arise from:
- Buffer conditions : Divalent cations (Mg²⁺ vs. Mn²⁺) alter polymerase fidelity. For example, Mn²⁺ increases misincorporation rates of 5-Me-CTP in PCR .
- Purity of substrates : Contaminants like pyrophosphate or unreacted nucleosides can inhibit enzymes. Validate purity via ³¹P NMR to detect triphosphate integrity .
- Assay design : Pre-steady-state kinetics (e.g., quench-flow) provide more accurate kcat and Kd values than endpoint assays .
Advanced: What methodological precautions are required for handling 5-Me-CTP in anaerobic environments?
Answer:
- Storage : Aliquot under argon and store at -80°C in amber vials to prevent oxidation and light-induced degradation .
- Redox buffers : Use dithiothreitol (DTT, 1 mM) or tris(2-carboxyethyl)phosphine (TCEP) in reaction mixtures to maintain reducing conditions .
- Activity validation : Post-experiment, confirm compound integrity via LC-MS to rule out deamination or phosphate hydrolysis .
Advanced: How does 5-Me-CTP interact with RNA-modifying enzymes compared to unmodified CTP?
Answer:
- Methyltransferases : 5-Me-CTP is not a substrate for most cytosine methyltransferases (e.g., DNMT3A), as methylation occurs post-incorporation in DNA/RNA.
- Kinases : Human uridine-cytidine kinases phosphorylate 5-Me-CTP at 50% lower efficiency than CTP, as shown in in vitro kinase assays .
- Polymerases : T7 RNA polymerase incorporates 5-Me-CTP with 70% efficiency relative to CTP, requiring optimization of NTP ratios for in vitro transcription .
Basic: What are the key spectral characteristics (NMR, MS) used to validate 5-Me-CTP purity?
Answer:
- ¹H NMR (D₂O) : Peaks at δ 8.15 (H-6, singlet), δ 6.10 (H-1', doublet), and δ 3.85 (methyl group, singlet) confirm structure. Integration ratios should match theoretical proton counts .
- Mass spectrometry (ESI-MS) : m/z 484.16 [M-H]⁻ for the parent ion and fragments at m/z 385 (loss of PO₃) and m/z 176 (cytidine base) .
Advanced: What computational tools predict the impact of 5-Me-CTP incorporation on RNA tertiary structure?
Answer:
- Molecular dynamics (MD) simulations : Tools like AMBER or GROMACS model methyl group effects on RNA flexibility. For example, 5-Me-CTP in tRNA increases stacking energy by 1.2 kcal/mol .
- Thermodynamic parameters : Use the Turner rules with adjusted ΔG values for methylated bases to predict melting temperatures (Tm) .
Advanced: How can researchers mitigate batch-to-batch variability in 5-Me-CTP synthesis?
Answer:
- Quality control : Implement in-process checks via HPLC at each phosphorylation step (e.g., after mono-, di-, and triphosphate formation) .
- Crystallization : Recrystallize intermediates from ethanol/water mixtures to remove unreacted starting materials .
- Enzymatic validation : Test each batch in a standardized polymerase assay (e.g., incorporation into a 100-bp DNA template) to ensure consistent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
